2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
The compound 2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring a carboxamide core with substituted phenyl groups at positions 2 and 7. The 4-ethoxyphenyl group at position 2 introduces an electron-donating ethoxy substituent at the para position, while the 3-methoxyphenyl group at position 9 adds a meta-oriented methoxy substituent.
The compound’s design aligns with medicinal chemistry strategies to optimize solubility, bioavailability, and target binding through substituent modulation.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-3-30-14-9-7-12(8-10-14)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-5-4-6-15(11-13)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFULUHSNXLOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H18N4O3
- Molecular Weight : 342.36 g/mol
The compound features a purine core with ethoxy and methoxy phenyl substituents, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have shown effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : The compound has been observed to inhibit the growth of cancer cells by inducing apoptosis.
- Targeting specific signaling pathways : It may interfere with pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on several enzymes, including:
- Cyclooxygenase (COX) : Inhibition of COX enzymes is significant due to their role in inflammation and cancer progression.
Antioxidant Activity
The antioxidant potential of the compound contributes to its overall biological activity. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
The biological activity of 2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is attributed to several mechanisms:
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to active sites of target proteins, suggesting a strong interaction that may lead to inhibition of their activity.
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Mechanistic studies indicate that the compound activates apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Breast Cancer Study : A derivative showed a significant reduction in tumor size in animal models when treated with the compound, demonstrating its potential as an anticancer agent.
- Inflammatory Diseases : Clinical trials have indicated that compounds with similar structures can reduce symptoms in patients with inflammatory conditions by inhibiting COX enzymes.
Comparison with Similar Compounds
Key Observations:
Substituent Positional Effects: The 3-methoxyphenyl group in the target compound (meta position) likely offers better steric accommodation for receptor binding compared to the 2-methoxyphenyl (ortho) isomer (CAS 869069-21-6), where the substituent may hinder interactions . 4-Ethoxyphenyl at position 2 provides moderate lipophilicity, whereas 4-hydroxyphenylamino (CAS 1022155-73-2) introduces a polar, hydrogen-bonding moiety that could alter pharmacokinetics .
Functional Group Impact: Methoxy vs. Methyl vs. Methoxy/Ethoxy: Methyl groups (CAS 64440-99-9) lack the electron-donating resonance effects of methoxy/ethoxy, which may reduce interactions with charged biological targets .
Synthetic Considerations :
- The synthesis of related compounds involves thiourea intermediates and selective S-alkylation, as demonstrated in the preparation of 8-mercaptopurine derivatives . Scalability and purity are achievable for analogs like CAS 869069-21-6, suggesting similar feasibility for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
